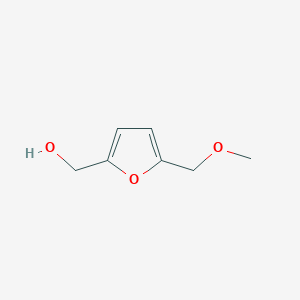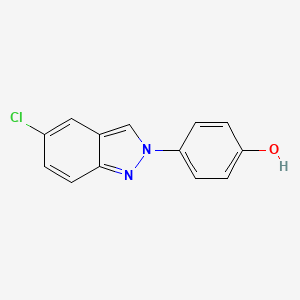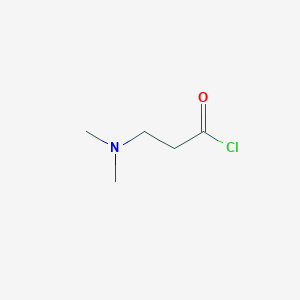![molecular formula C17H13NO4S B8718350 3-[1-(BENZENESULFONYL)INDOL-5-YL]PROP-2-ENOIC ACID](/img/structure/B8718350.png)
3-[1-(BENZENESULFONYL)INDOL-5-YL]PROP-2-ENOIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-[1-(BENZENESULFONYL)INDOL-5-YL]PROP-2-ENOIC ACID is an organic compound that belongs to the class of cinnamic acids and derivatives. These compounds are characterized by the presence of a benzene ring and a carboxylic acid group, forming 3-phenylprop-2-enoic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(BENZENESULFONYL)INDOL-5-YL]PROP-2-ENOIC ACID typically involves the reaction of 1-(benzenesulfonyl)-1H-indole with acrylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yield and purity, often involving additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-[1-(BENZENESULFONYL)INDOL-5-YL]PROP-2-ENOIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to more reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield more oxidized derivatives, while reduction may produce more reduced forms of the compound.
科学的研究の応用
3-[1-(BENZENESULFONYL)INDOL-5-YL]PROP-2-ENOIC ACID has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 3-[1-(BENZENESULFONYL)INDOL-5-YL]PROP-2-ENOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
N-hydroxy3-[1-(benzenesulfonyl)-1H-indol-5-yl]prop-2-enimidic acid: This compound is structurally similar and belongs to the same class of cinnamic acids and derivatives.
[1-(Benzenesulfonyl)-1H-indol-5-yl]boronic acid: Another related compound with similar structural features.
Uniqueness
3-[1-(BENZENESULFONYL)INDOL-5-YL]PROP-2-ENOIC ACID is unique due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows it to participate in a wide range of chemical reactions and interact with different molecular targets, making it a valuable compound for scientific research and industrial applications.
特性
分子式 |
C17H13NO4S |
|---|---|
分子量 |
327.4 g/mol |
IUPAC名 |
3-[1-(benzenesulfonyl)indol-5-yl]prop-2-enoic acid |
InChI |
InChI=1S/C17H13NO4S/c19-17(20)9-7-13-6-8-16-14(12-13)10-11-18(16)23(21,22)15-4-2-1-3-5-15/h1-12H,(H,19,20) |
InChIキー |
TUAZQHVEGHPVSA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)C=CC(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details


試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


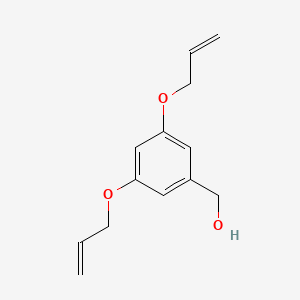
![2-Amino-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B8718275.png)
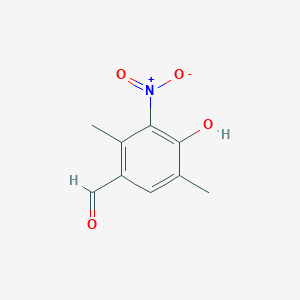
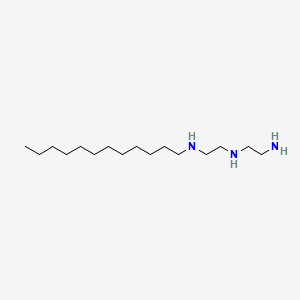
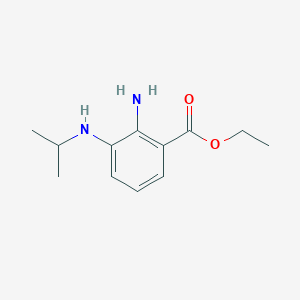
![4-Methylthiothieno[3,4-d]pyrimidine](/img/structure/B8718307.png)
![6-Bromo-4-(ethylthio)pyrrolo[1,2-b]pyridazine-3-carboxamide](/img/structure/B8718309.png)

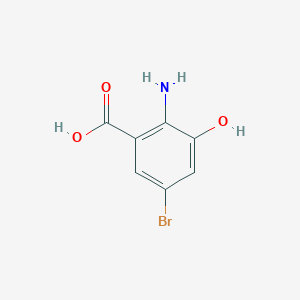

![3,4-dihydro-2H-pyrimido[2,1-b]benzothiazol-7-amine](/img/structure/B8718336.png)
